
Disodium 5-methylisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-methylisophthalate is a chemical compound with the molecular formula C9H6Na2O4. It is a disodium salt of 5-methylisophthalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium 5-methylisophthalate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and evaporation enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Metal salts of 5-methylisophthalate.
Applications De Recherche Scientifique
Disodium 5-methylisophthalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of disodium 5-methylisophthalate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as catalysis and drug delivery. The molecular targets include metal ions, which are coordinated by the carboxylate groups of the compound. The pathways involved include the formation of coordination bonds between the metal ions and the carboxylate groups .
Comparaison Avec Des Composés Similaires
Disodium isophthalate: Similar in structure but lacks the methyl group.
Disodium terephthalate: Similar in structure but has a different arrangement of carboxylate groups.
Uniqueness: Disodium 5-methylisophthalate is unique due to the presence of the methyl group, which imparts different chemical properties compared to its analogs. This methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H6Na2O4 |
|---|---|
Poids moléculaire |
224.12 g/mol |
Nom IUPAC |
disodium;5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clé InChI |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




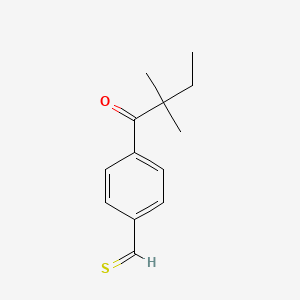

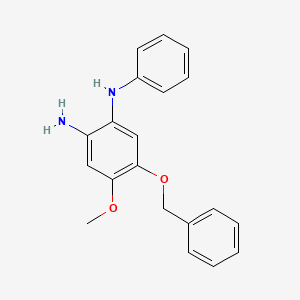
![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
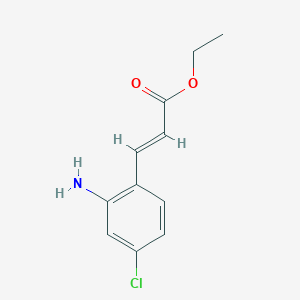
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
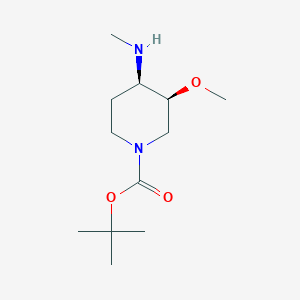

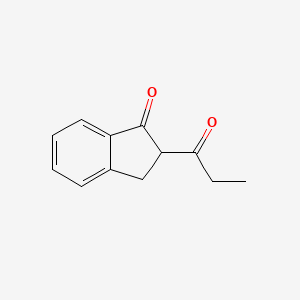
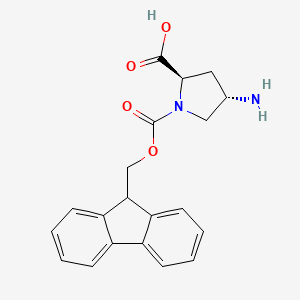

![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
